4-(3-Chlorophenyl)benzonitrile
Overview
Description
4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .
Synthesis Analysis
The synthesis of benzonitriles, including this compound, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The molecular structure of this compound has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Scientific Research Applications
Analytical Chemistry Applications
In the domain of analytical chemistry, compounds similar to 4-(3-Chlorophenyl)benzonitrile have been used as internal standards in high-performance liquid chromatography (HPLC) assays. For instance, a study developed a simple HPLC assay for chlorophenoxy and benzonitrile herbicides to aid in the diagnosis of acute poisoning, demonstrating the potential of benzonitrile derivatives in analytical methodologies (Flanagan & Ruprah, 1989).
Photophysics and Photochemistry
Research in photophysics has explored the charge-transfer dynamics of benzonitrile derivatives like 4-(Dimethylamino)benzonitrile, using techniques such as ultraviolet femtosecond stimulated Raman spectroscopy. These studies provide insights into the complex excited electronic states and intramolecular charge-transfer processes, which could be relevant for understanding the photophysical properties of this compound (Rhinehart, Challa, & McCamant, 2012).
Catalysis
In catalysis, research involving related benzonitrile compounds has focused on their roles as ligands in metal-catalyzed reactions. For example, the rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents highlights the utility of benzonitrile derivatives in facilitating such reactions, potentially applicable to this compound derivatives (Mejía & Togni, 2012).
Environmental Science
Environmental science applications include the study of transformation pathways and toxicity variations of benzophenone compounds during water treatment processes, which could parallel the environmental fate and treatment considerations for this compound derivatives (Liu, Wei, Liu, & Du, 2016).
Material Science
In material science, the study of advanced oxidation processes based on redox cycles, such as those involving Cr(III)/Cr(VI) in the presence of organic pollutants like chlorophenols, provides a context for understanding the reactivity and potential applications of this compound in the degradation of organic contaminants (Bokare & Choi, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, l-778123, is known to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in post-translational modification of proteins, which is essential for their function.
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzonitrile derivatives have been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds , indicating potential involvement in biochemical pathways related to these compounds.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as l-778123, suggest that absorption, distribution, metabolism, and excretion may be variable .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests it could induce changes in molecular structures or cellular processes .
Properties
IUPAC Name |
4-(3-chlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMDPMKZISVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362690 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-39-2 | |
Record name | 4-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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